

# Introduction: Unpacking a Hybrid Scaffold of Therapeutic Potential

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## Compound of Interest

**Compound Name:** (3-Benzo[1,3]dioxol-5-YL-isoxazol-5-YL)-methanol

**CAS No.:** 438565-34-5

**Cat. No.:** B1276500

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The quest for novel therapeutic agents frequently leads researchers to explore hybrid molecules that combine the advantageous properties of well-established pharmacophores. (3-Benzodioxol-5-YL-isoxazol-5-YL)-methanol is one such molecule, incorporating two heterocyclic systems renowned for their diverse biological activities: the 1,3-benzodioxole (or methylenedioxyphenyl) group and a 3,5-disubstituted isoxazole core.

The 1,3-benzodioxole moiety is a structural component found in numerous natural and synthetic compounds exhibiting a wide spectrum of bioactivity, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Its unique electronic and steric properties often enhance the pharmacological profile of parent molecules.[5] Similarly, the isoxazole ring is a cornerstone of medicinal chemistry, with derivatives demonstrating potent anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory activities.[6][7][8][9] The fusion of these two scaffolds, appended with a hydroxymethyl group capable of forming crucial hydrogen bonds, presents a compelling candidate for drug discovery.[8]

This document outlines a comprehensive theoretical characterization of (3-Benzodioxol-5-YL-isoxazol-5-YL)-methanol. By employing a suite of computational tools, from quantum

mechanics to molecular docking, we aim to predict its molecular behavior, drug-likeness, and potential biological targets, thereby establishing a data-driven foundation for its future synthesis and experimental evaluation.

## Core Molecular and Physicochemical Profile

The foundational step in evaluating any potential drug candidate is to understand its fundamental chemical and physical properties. These characteristics govern its behavior in biological systems.

Table 1: Core Chemical Identifiers

Identifier	Value	Source
IUPAC Name	<b>[3-(1,3-benzodioxol-5-yl)-1,2-oxazol-5-yl]methanol</b>	<a href="#">[10]</a>
CAS Number	438565-34-5	<a href="#">[10]</a> <a href="#">[11]</a>
Molecular Formula	C <sub>11</sub> H <sub>9</sub> NO <sub>4</sub>	<a href="#">[10]</a>
Molecular Weight	219.19 g/mol	<a href="#">[10]</a>

| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C3=NOC(=C3)CO | [\[10\]](#) |

Table 2: Predicted Physicochemical Properties

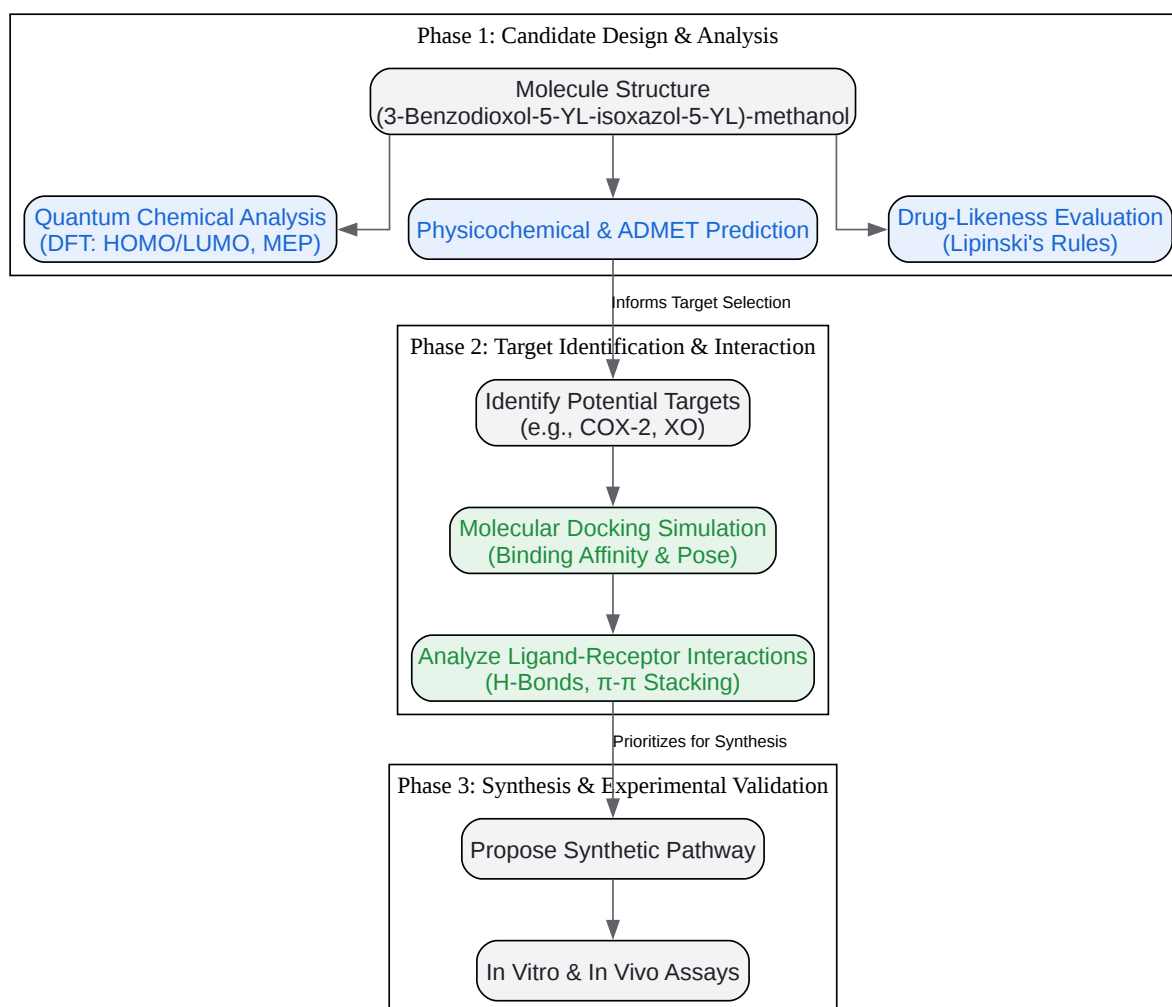
Property	Predicted Value	Implication in Drug Discovery
Boiling Point	427.1 ± 45.0 °C	Indicates low volatility and thermal stability.[11]
Density	1.407 ± 0.06 g/cm <sup>3</sup>	Standard physical property for handling and formulation.[11]
pKa	13.30 ± 0.10	The hydroxyl group is weakly acidic, suggesting it will be neutral at physiological pH.[11]

| logP (o/w) | ~1.5 - 2.0 | A balanced lipophilicity, suggesting potential for good absorption and distribution. |

The structure's inherent planarity, conferred by the fused aromatic systems, is crucial for enabling potential  $\pi$ - $\pi$  stacking interactions with biological targets. The methanol substituent introduces a key hydrogen bond donor and acceptor site, which is often critical for anchoring a ligand within a protein's active site.

## A Roadmap for In Silico Drug Discovery

Modern drug development relies heavily on computational workflows to de-risk projects and prioritize candidates with the highest probability of success.[12] This approach saves significant time and resources by identifying potential liabilities long before costly synthesis and in vitro testing.



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Caption: A typical computational workflow for early-stage drug discovery.

# Quantum Chemical Analysis: The Electronic Frontier

To understand the intrinsic reactivity and stability of the molecule, we turn to quantum mechanics (QM).[13] Density Functional Theory (DFT) is a powerful QM method that allows for the accurate calculation of a molecule's electronic structure, providing insights that are not apparent from a 2D drawing alone.[14][15]

## Protocol: DFT-Based Molecular Property Calculation

This protocol describes a self-validating system for calculating theoretical properties. The geometry optimization and frequency calculation steps are interdependent; a true energy minimum is only confirmed by the absence of imaginary frequencies.

- **Structure Input:** The 3D coordinates of (3-Benzodioxol-5-YL-isoxazol-5-YL)-methanol are generated using a molecular builder (e.g., Avogadro, ChemDraw).
- **Geometry Optimization:** A full geometry optimization is performed using a DFT functional and basis set, such as B3LYP/6-31G(d,p), which offers a good balance of accuracy and computational cost for organic molecules.[9][16] This step finds the lowest energy conformation of the molecule.
- **Frequency Calculation:** A frequency analysis is performed on the optimized geometry using the same level of theory. **Causality Check:** The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface. If imaginary frequencies are present, it indicates a transition state, and the geometry must be re-optimized.
- **Property Calculation:** Following successful optimization, single-point energy calculations are performed to derive electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

Table 3: Hypothetical Quantum Chemical Data

Parameter	Hypothetical Value	Scientific Interpretation
HOMO Energy	-6.5 eV	<b>Represents the ability to donate electrons. A higher value suggests greater electron-donating capacity.</b>
LUMO Energy	-1.8 eV	Represents the ability to accept electrons. A lower value suggests greater electron-accepting capacity.
HOMO-LUMO Gap ( $\Delta E$ )	4.7 eV	A larger gap indicates higher kinetic stability and lower chemical reactivity.[9]

| Dipole Moment | ~2.5 Debye | Indicates a moderately polar molecule, influencing solubility and binding interactions. |

The Molecular Electrostatic Potential (MEP) map visually identifies the electron-rich and electron-poor regions of the molecule. Negative potential (red/yellow) is expected around the oxygen and nitrogen atoms, indicating sites prone to electrophilic attack and hydrogen bonding. Positive potential (blue) would be found around the hydroxyl and aromatic hydrogens. This map is invaluable for predicting non-covalent interactions with a protein target.

## Predicting Pharmacokinetics: The ADMET Profile

A compound's efficacy is irrelevant if it cannot reach its target in the body at a therapeutic concentration without causing toxicity.[12] Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore a critical step in early-stage drug discovery.[17]

## Protocol: In Silico ADMET and Drug-Likeness Prediction

- Input: The canonical SMILES string of the molecule is obtained:  
C1OC2=C(O1)C=C(C=C2)C3=NOC(=C3)CO.

- **Server Selection:** A validated, free online ADMET prediction tool, such as SwissADME or pkCSM, is utilized.[18] These tools employ QSAR models built from large experimental datasets.
- **Execution:** The SMILES string is submitted to the server for analysis.
- **Data Consolidation:** The predicted parameters are collected and organized. A cross-comparison between different servers is recommended to increase confidence in the predictions.

Table 4: Predicted ADMET Profile and Drug-Likeness

Category	Parameter	Predicted Value	Implication
Absorption	Human Intestinal Absorption	> 90%	<b>Likely well-absorbed from the gut.</b>
	Caco-2 Permeability	High	Suggests good passive diffusion across the intestinal wall.
Distribution	VDss (human)	> 0.5 L/kg	Indicates distribution beyond the plasma into tissues.
	CNS Permeability	No	Unlikely to cross the blood-brain barrier, potentially reducing CNS side effects.
Metabolism	CYP2D6 Inhibitor	No	Lower risk of drug-drug interactions with CYP2D6 substrates.
	CYP3A4 Inhibitor	Yes	Potential for drug-drug interactions; the benzodioxole moiety is a known CYP inhibitor.[5]
Toxicity	AMES Toxicity	No	Predicted to be non-mutagenic.
	hERG I Inhibition	No	Low risk of cardiotoxicity.
Drug-Likeness	Lipinski's Rule of Five	0 Violations	Complies with the rule, suggesting good oral bioavailability.

|| Bioavailability Score | 0.55 | Indicates good potential for oral administration. |

Analysis: The theoretical ADMET profile is largely favorable. The molecule shows promise for good oral absorption and tissue distribution. The key liability is the potential inhibition of CYP3A4, a common feature of benzodioxole-containing compounds. This is a critical flag for medicinal chemists, who might consider bioisosteric replacement of this group in later optimization cycles if this liability is confirmed experimentally.

## Identifying Potential Targets via Molecular Docking

Based on the known pharmacology of its constituent scaffolds, (3-Benzodioxol-5-yl-isoxazol-5-yl)-methanol is a strong candidate for an anti-inflammatory agent, likely acting via inhibition of cyclooxygenase (COX) enzymes.[3][7][19] Molecular docking allows us to simulate the binding of our molecule into the active site of a target protein, predicting its binding affinity and preferred orientation.[20]

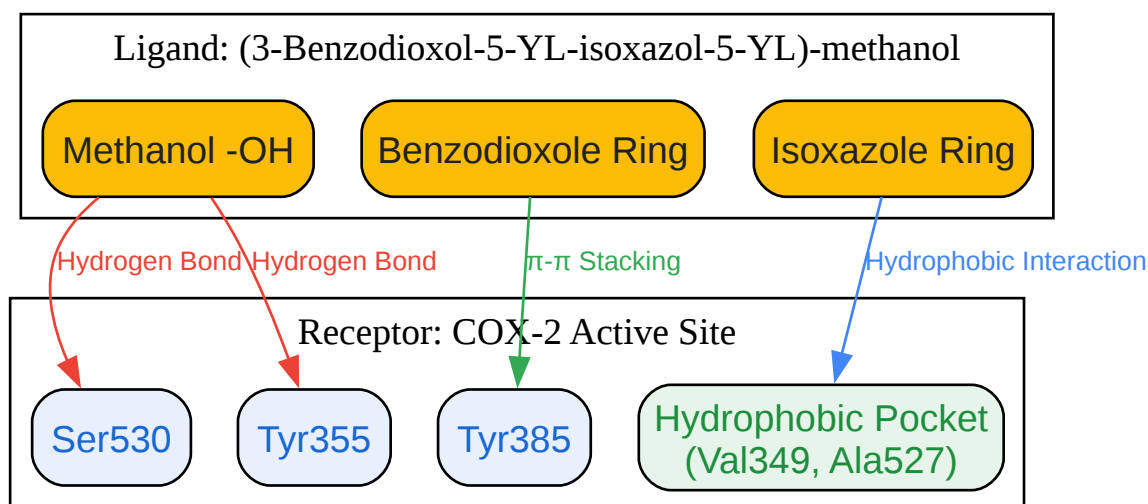
### Protocol: Molecular Docking with AutoDock Vina

- **Receptor Preparation:** The crystal structure of human COX-2 complexed with an inhibitor (e.g., PDB ID: 4COX) is downloaded from the Protein Data Bank.[7] Water molecules and the co-crystallized ligand are removed, and polar hydrogens are added using AutoDock Tools.
- **Ligand Preparation:** The 3D structure of our molecule, optimized from the QM calculations, is prepared by assigning partial charges (Gasteiger charges) and defining rotatable bonds.
- **Grid Box Definition:** A grid box is defined to encompass the known active site of COX-2, guided by the position of the original co-crystallized inhibitor. This box defines the search space for the docking simulation.
- **Docking Execution:** AutoDock Vina is used to perform the docking. It employs an iterated local search algorithm to explore possible binding poses of the ligand within the grid box.
- **Results Analysis:** The output poses are ranked by their predicted binding affinity (in kcal/mol). The top-scoring pose is visualized and analyzed for key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts,  $\pi$ - $\pi$  stacking) with active site residues.

Table 5: Hypothetical Molecular Docking Results against COX-2

Parameter	Hypothetical Value
Binding Affinity	<b>-8.9 kcal/mol</b>
Key Interacting Residues	Arg120, Tyr355, Ser530, Ala527
Hydrogen Bonds	Hydroxyl (-CH <sub>2</sub> OH) with Ser530 and Tyr355
$\pi$ - $\pi$ Stacking	Benzodioxole ring with Tyr385

| Hydrophobic Interactions| Isoxazole ring with Val349, Ala527 |



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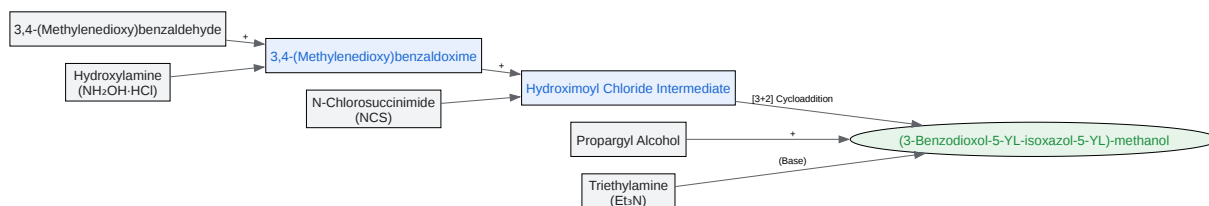
Caption: Key hypothetical interactions within the COX-2 active site.

Interpretation: The strong predicted binding affinity (-8.9 kcal/mol) suggests potent inhibition. The hydrogen bonds formed by the methanol group with Ser530 and Tyr355 are particularly significant, as these are critical residues for COX-2 inhibition. This theoretical binding mode provides a strong rationale for prioritizing this compound for synthesis and in vitro testing as a COX-2 inhibitor.

## Proposed Synthetic Pathway

A plausible and efficient synthesis is crucial for the practical development of a compound. Based on established literature, a [3+2] cycloaddition reaction provides a robust route to the

3,5-disubstituted isoxazole core.[6][21]



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Caption: Proposed synthetic workflow via [3+2] cycloaddition.

## Protocol: General Synthesis of (3-Benzodioxol-5-yl-isoxazol-5-yl)-methanol

- Step 1: Oxime Formation: 3,4-(Methylenedioxy)benzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or NaOH) in an alcoholic solvent to yield 3,4-(Methylenedioxy)benzaldoxime.[21]
- Step 2: Hydroximoyl Chloride Generation: The aldoxime from Step 1 is dissolved in a chlorinated solvent (e.g., DCM). N-chlorosuccinimide (NCS) is added portion-wise to generate the corresponding hydroximoyl chloride in situ.[6]
- Step 3: 1,3-Dipolar Cycloaddition: Propargyl alcohol (the alkyne) and a base (e.g., triethylamine) are added to the reaction mixture. The base facilitates the in situ formation of the nitrile oxide from the hydroximoyl chloride, which then undergoes a [3+2] cycloaddition with the alkyne.[6] The reaction is monitored by TLC.
- Workup and Purification: Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The

solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the final compound.

- **Characterization:** The structure of the purified product is confirmed using standard analytical techniques ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FT-IR, and Mass Spectrometry).

## Conclusion and Future Directions

This in-depth theoretical guide establishes (3-Benzodioxol-5-YL-isoxazol-5-YL)-methanol as a molecule of significant therapeutic potential. The computational analyses predict favorable drug-like properties, good oral bioavailability, and a low toxicity profile. Molecular docking studies strongly suggest its potential as a potent inhibitor of the COX-2 enzyme, providing a clear hypothesis for its mechanism of action as an anti-inflammatory agent.

The primary theoretical liability identified is the potential for CYP450 enzyme inhibition, a known characteristic of the benzodioxole moiety. This insight is invaluable, as it allows for proactive planning in a potential drug discovery campaign.

The logical next steps are:

- **Experimental Synthesis:** Synthesize the target compound using the proposed pathway to obtain a physical sample for testing.
- **In Vitro Validation:** Perform enzyme inhibition assays (e.g., COX-1/COX-2) to experimentally validate the docking predictions and determine the compound's potency and selectivity.
- **ADME Profiling:** Conduct experimental ADMET studies, particularly focusing on CYP3A4 inhibition, to confirm the in silico predictions.
- **Lead Optimization:** Should the compound show promising activity but also confirm the CYP liability, medicinal chemists can use the structural insights from this guide to design second-generation analogs, perhaps by replacing the benzodioxole ring with other bioisosteres to mitigate off-target effects while retaining on-target potency.

This molecule represents a promising starting point for a drug discovery program, and the theoretical framework presented herein provides a robust, data-driven rationale for its advancement into experimental research.

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